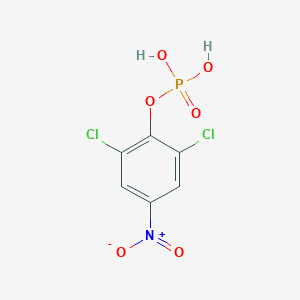

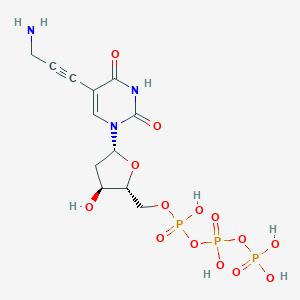

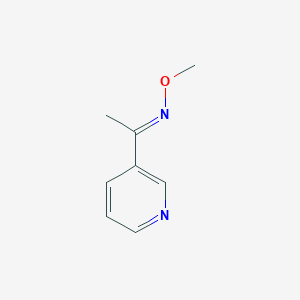

![molecular formula C9H10N2 B048566 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 113975-38-5](/img/structure/B48566.png)

1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

“1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields . Its molecular formula is C7H6N2 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .

Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine” can be found in the NIST Chemistry WebBook .

Wissenschaftliche Forschungsanwendungen

Polysubstituted pyrrolidines linked to 1,2,3-triazoles, including compounds derived from 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, show promising anti-proliferative activity against human prostate cancer cells (Ince et al., 2020).

Compression of 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole crystals, related to 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, can facilitate double proton transfer within cyclic dimers, influencing their molecular interactions (Kurzydłowski et al., 2021).

Pyrrolo[1,2-c]thiazole, a related compound, behaves as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, explaining its behavior in Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).

Novel synthetic routes to N-amino-1H-pyrrolo[2,3-b]pyridines have been developed from α-hydroxyarylalkyl ketones and hydrazines, expanding its potential applications (Chudinov et al., 2007).

Dual excitation behavior of 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridines indicates ultrafast double-proton transfer and unique tautomer emission in polar, aprotic solvents, relevant for photophysical studies (Cheng et al., 2003).

New pyrrolyl-pyridine scaffolds, including those derived from 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, demonstrate significant anticancer activity against human cervical cancer and breast cancer cell lines (Mallisetty et al., 2023).

Electron impact studies on 1H-pyrrolo[2,3-b]pyridines show the formation of naphthyridines and pyrido[2,3-d]pyrimidines, providing insights into their fragmentation pathways (Herbert & Wibberley, 1970).

Reissert-Henze type reactions can selectively functionalize 1H-pyrrolo[2,3-b]pyridine (7-azaindole) at the 6-position, allowing for the introduction of various functional groups (Minakata et al., 1992).

Derivatives of pyrrolo[2,3-c]pyran and pyrano[4′,3′:4,5]pyrrolo-[1,2-b]asym-triazine show neurotropic activity, illustrating their potential in neurological applications (Paronikyan et al., 2001).

Photosensitized intramolecular [2+2] cycloaddition of 1H-pyrrolo[2,3-b]pyridines is accelerated by Lewis acids, resulting in high yields and stereoselective products, useful in organic synthesis (Arai & Ohkuma, 2020).

Eigenschaften

IUPAC Name |

1,2-dimethylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-8-4-3-5-10-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZAPNGLQBHLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)